molecular formula C16H15ClN4O3S B3005508 3-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034436-06-9

3-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3005508
CAS No.: 2034436-06-9
M. Wt: 378.83
InChI Key: BTCNMOJPUXBQBF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a sulfonyl group, a piperidine ring, an ether linkage, a pyrazine ring, and a nitrile group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial Activities

A compound structurally related to 3-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, specifically 4-Amino-5-(1 H -benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile, exhibited potential in generating various derivatives with applications in antimicrobial activities. This was demonstrated through synthesizing different derivatives and evaluating their antimicrobial efficiency (Fikry, Ismail, Said, & Hafez, 2015).

Anticancer Activities

The synthesis of related compounds like 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile has shown significant anticancer activity. These compounds were created through a one-pot three-component condensation reaction and demonstrated efficacy against various cancer cell lines, highlighting their potential in cancer treatment (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, & Alfaifi, 2020).

Enzyme Inhibition in Alzheimer’s Disease

Another relevant compound, N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, was synthesized and evaluated as a potential drug candidate for Alzheimer’s disease. The focus was on inhibiting the acetylcholinesterase enzyme, a key target in Alzheimer's disease therapy (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

Antibacterial Activity

Studies on acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, including ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate, revealed their potential in antibacterial activity. These compounds exhibited moderate inhibitory effects on several bacterial strains, contributing to the development of new antibacterial agents (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).

Synthesis of Heterocyclic Compounds

Efficient synthesis of triazaphenalenes, pyrimidines, and pyridines, using compounds like 6-aryl-4-(piperidin-1-yl)-2H-pyran-2-one-3-carbonitriles, illustrates the potential of these chemicals in creating a variety of heterocyclic compounds. This synthesis plays a significant role in pharmaceutical chemistry, where such heterocyclic structures are commonly found in various therapeutic agents (Pratap, Roy, Kushwaha, Goel, Roy, & Ram, 2007).

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its intended use. For example, if it were a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future directions for this compound would depend on its intended use. If it has potential medicinal properties, future research could involve further testing and development .

Properties

IUPAC Name

3-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c17-12-3-5-14(6-4-12)25(22,23)21-9-1-2-13(11-21)24-16-15(10-18)19-7-8-20-16/h3-8,13H,1-2,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCNMOJPUXBQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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